2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a bromophenyl group at the 2-position and a 4-fluorobenzylthio substituent at the 4-position. Its structure combines electron-withdrawing (bromine, fluorine) and hydrophobic (aromatic) groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c20-15-5-3-14(4-6-15)17-11-18-19(22-9-10-24(18)23-17)25-12-13-1-7-16(21)8-2-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKYXCPJEBZCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction between a brominated pyrazolo[1,5-a]pyrazine intermediate and a boronic acid derivative of the 4-bromophenyl group.
Attachment of the 4-Fluorobenzylthio Group: This can be accomplished via a nucleophilic substitution reaction where a thiol derivative of 4-fluorobenzyl is reacted with the pyrazolo[1,5-a]pyrazine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl or fluorobenzyl groups, potentially leading to debromination or defluorination.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are commonly used.
Substitution: Reagents like nitrating mixtures (for nitration) or halogenating agents (for halogenation) under controlled conditions are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine exhibits significant anti-inflammatory properties. Its mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways. For instance, studies have shown that compounds within the pyrazolo[1,5-a]pyrazine class can modulate the activity of cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It appears to inhibit cancer cell proliferation by targeting specific receptors or enzymes involved in tumor growth. Notably, the unique structural features of this compound may enhance its binding affinity to biological targets, thereby increasing its effectiveness as an anticancer agent .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, it was found to inhibit the growth of breast cancer cells significantly, with IC50 values indicating potent activity at low concentrations. The compound’s ability to induce apoptosis in these cells further supports its potential as an anticancer drug .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the substituents on the pyrazolo[1,5-a]pyrazine core can lead to variations in biological activity. Compounds with different halogen substitutions or additional functional groups showed altered potency against inflammatory and cancerous cells. This emphasizes the importance of chemical structure in determining biological effectiveness .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound. The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-2-(3-fluorobenzyl)thiazole | Thiazole instead of pyrazole | Anticancer |
| 2-(4-Fluorophenyl)-4-(phenylthio)pyrazolo[1,5-a]pyrazine | Fluorophenyl instead of bromophenyl | Antimicrobial |
| 2-(4-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine | Chlorophenyl substitution | Antidiabetic |
This comparison indicates that while many derivatives exhibit biological activities, the specific combination of bromine and fluorine in this compound may confer distinct advantages in terms of reactivity and target specificity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The presence of the bromophenyl and fluorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, apoptosis, or other biological processes.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Matters: The position of fluorine in the benzylthio group (e.g., 3-fluorobenzyl in vs.
- Bromophenyl vs. Methoxyphenyl : The bromine atom in the target compound may enhance lipophilicity and π-stacking interactions compared to the methoxy group in , which is more electron-donating.
- Thioether Linkage : The benzylthio group at the 4-position is conserved across analogs, suggesting its critical role in maintaining scaffold rigidity or interacting with hydrophobic binding pockets.
TLR7/8 Antagonism (Pyrazolo[1,5-a]quinoxalines)
The target compound’s 4-fluorobenzylthio group may mimic the hydrophobic alkyl chains in these analogs, which are critical for antagonistic potency. However, the absence of an alkyl chain in the target compound could reduce its TLR7 affinity.
Adenosine A₂a Receptor Antagonism
Piperazine-substituted triazolo[1,5-a]pyrazines (e.g., compound 12 in ) show moderate adenosine A₂a receptor binding. The 4-fluorobenzylthio group in the target compound may similarly enhance selectivity for adenosine receptors, though direct evidence is lacking.
Biological Activity
2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its unique structural features, including a pyrazine core substituted with a 4-bromophenyl group and a thioether linkage to a 4-fluorobenzyl moiety, enhance its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent.
Chemical Structure and Properties
- Molecular Formula : C16H14BrFN2S
- Molecular Weight : 414.3 g/mol
- CAS Number : 1189868-46-9
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve the modulation of specific enzymes or receptors that are crucial for cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (BEL-7402) cancers.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that it can reduce TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cell signaling pathways associated with cancer progression.
- Receptor Modulation : It modulates receptor activity linked to inflammatory responses.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Properties : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
- Comparative Analysis with Analog Compounds : A comparative study highlighted the unique properties of this compound against structurally similar compounds. For instance, other derivatives showed varying degrees of anticancer and antimicrobial activities based on their substituent groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
